molecular formula C14H13ClN2O B11958349 3-(2-Chlorophenyl)-1-methyl-1-phenylurea CAS No. 82744-83-0

3-(2-Chlorophenyl)-1-methyl-1-phenylurea

Katalognummer: B11958349
CAS-Nummer: 82744-83-0
Molekulargewicht: 260.72 g/mol
InChI-Schlüssel: DNOMOHDPTSZRCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chlorophenyl)-1-methyl-1-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group, a methyl group, and a phenyl group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-methyl-1-phenylurea typically involves the reaction of 2-chloroaniline with methyl isocyanate and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-chloroaniline+methyl isocyanate+phenyl isocyanateThis compound\text{2-chloroaniline} + \text{methyl isocyanate} + \text{phenyl isocyanate} \rightarrow \text{this compound} 2-chloroaniline+methyl isocyanate+phenyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chlorophenyl)-1-methyl-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

3-(2-Chlorophenyl)-1-methyl-1-phenylurea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(2-Chlorophenyl)-1-methyl-1-phenylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(3-Chlorophenyl)-1-methyl-1-phenylurea
  • 3-(4-Chlorophenyl)-1-methyl-1-phenylurea
  • 3-(2-Chlorophenyl)-1-ethyl-1-phenylurea

Uniqueness

3-(2-Chlorophenyl)-1-methyl-1-phenylurea is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and biological activity. The presence of both methyl and phenyl groups also contributes to its distinct properties compared to similar compounds.

Eigenschaften

CAS-Nummer

82744-83-0

Molekularformel

C14H13ClN2O

Molekulargewicht

260.72 g/mol

IUPAC-Name

3-(2-chlorophenyl)-1-methyl-1-phenylurea

InChI

InChI=1S/C14H13ClN2O/c1-17(11-7-3-2-4-8-11)14(18)16-13-10-6-5-9-12(13)15/h2-10H,1H3,(H,16,18)

InChI-Schlüssel

DNOMOHDPTSZRCW-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.